1,2-dimethyl-4-Phenyl-1,2,4-triazolidine-3,5-dione

Lipophilicity LogP Membrane Permeability

1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione (CAS 10270-09-4) is a 1,2,4-triazolidine-3,5-dione (urazole) derivative with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol. It is characterized by N-methylation at the 1 and 2 positions of the heterocyclic ring, which eliminates the acidic N-H protons present in the parent 4-phenyl-1,2,4-triazolidine-3,5-dione scaffold.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 10270-09-4
Cat. No. B15386335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-4-Phenyl-1,2,4-triazolidine-3,5-dione
CAS10270-09-4
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C(=O)N(C(=O)N1C)C2=CC=CC=C2
InChIInChI=1S/C10H11N3O2/c1-11-9(14)13(10(15)12(11)2)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyPCBZEWNZJVJTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione (CAS 10270-09-4): Core Physicochemical and Biological Baseline


1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione (CAS 10270-09-4) is a 1,2,4-triazolidine-3,5-dione (urazole) derivative with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol [1]. It is characterized by N-methylation at the 1 and 2 positions of the heterocyclic ring, which eliminates the acidic N-H protons present in the parent 4-phenyl-1,2,4-triazolidine-3,5-dione scaffold . This class of compounds is recognized for its diverse biological activities, including kinase inhibition, anti-inflammatory effects, and reactivity as dienophiles in Diels-Alder cycloadditions [2].

Why 1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione Cannot Be Interchanged with Non-Methylated Urazole Analogs


Selecting a generic 4-phenylurazole derivative for research or procurement without accounting for N-methylation status introduces significant risk because the 1,2-dimethyl substituent fundamentally alters the compound's physicochemical and pharmacokinetic profile. The two methyl groups replace ionizable N-H protons with non-ionizable N-CH₃ groups, resulting in a compound with zero hydrogen bond donor capacity (HBD = 0) versus two donors in the non-methylated analog . This single structural modification profoundly impacts parameters critical for biological performance, including lipophilicity (XlogP), aqueous solubility, membrane permeability, and the mode of interaction with biological targets [1]. Direct substitution with a non-methylated analog could lead to divergent ADME properties, altered target engagement kinetics, and compromised experimental reproducibility.

Quantitative Differentiation Evidence for 1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione vs. Closest Analogs


Enhanced Lipophilicity (XlogP) Compared to Non-Methylated 4-Phenylurazole

1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione exhibits a computed XlogP of 1.1, which is 0.49 log units higher than the 4-phenyl-1,2,4-triazolidine-3,5-dione analog (LogP = 0.61) [1]. This increase in lipophilicity is attributed to the replacement of two polar N-H groups with hydrophobic N-CH₃ groups.

Lipophilicity LogP Membrane Permeability Drug-likeness

Elimination of Hydrogen Bond Donor Capacity for Improved Bioavailability Prediction

The target compound possesses zero hydrogen bond donors (HBD = 0), in stark contrast to 4-phenyl-1,2,4-triazolidine-3,5-dione, which has two HBDs (HBD = 2) [1]. This reduction in HBD count shifts the compound's physicochemical profile, reducing the polar surface area component associated with hydrogen bond donation.

Hydrogen Bond Donor Rule of Five Bioavailability Oral Absorption

Retention of GSK-3β Binding Affinity Despite Physicochemical Modifications

In a direct head-to-head comparison using a GSK-3β kinase inhibition assay, both 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione and its non-methylated counterpart (4-phenyl-1,2,4-triazolidine-3,5-dione) demonstrated an identical IC₅₀ of 1.00 × 10⁵ nM (100 µM) against rabbit GSK-3β [1][2]. This indicates that N-methylation does not compromise the compound's affinity for this kinase target.

GSK-3β Inhibition Kinase Assay Enzyme Inhibition Binding Affinity

Altered Acidity (pKa) Profile via N-Methylation Relative to the Urazole Class

N-Methylation in the urazole class is known to significantly modulate aqueous acidity. 1,2-Dimethylurazole exhibits a pKa of 7.5, which is 1.7 units higher than that of the parent urazole (pKa = 5.8) [1]. While this is a class-level inference, the 1,2-dimethyl substitution on the 4-phenyl scaffold is expected to similarly reduce acidity by eliminating the acidic N-H protons, thereby shifting the predominant ionization state at physiological pH.

pKa Acidity Ionization State Solubility

Optimal Application Scenarios for 1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione Based on Differentiation Evidence


Lead Optimization for Intracellular Kinase Targets (e.g., GSK-3β)

When developing ATP-noncompetitive GSK-3β inhibitors requiring intracellular target engagement, 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione offers a superior starting scaffold. It retains the same IC₅₀ of 100 µM against GSK-3β as the non-methylated analog [1], but its higher XlogP of 1.1 (+0.49 log units) and reduced HBD count (0 vs. 2) are predicted to enhance passive membrane permeability [2]. This allows scientists to focus SAR efforts on improving potency without compromising cellular penetration.

Design of Orally Bioavailable Urazole-Derived Therapeutics

For oral drug discovery programs, the compound's zero hydrogen bond donor count and calculated XlogP of 1.1 align well with Lipinski's Rule of Five, predicting favorable absorption [3]. In contrast, the non-methylated 4-phenylurazole has two HBDs and a lower LogP of 0.61, potentially limiting its oral bioavailability. The dimethyl analog is therefore the preferred starting point for medicinal chemistry campaigns targeting oral administration.

Development of CNS-Penetrant Triazolidinedione Probes

The combination of increased lipophilicity (XlogP 1.1) and reduced hydrogen bond donor capacity (HBD = 0) makes 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione a more suitable candidate for designing blood-brain barrier (BBB)-penetrant probes compared to its non-methylated analog [3]. The reduced desolvation penalty associated with the absence of N-H protons may facilitate passive diffusion across the BBB, a critical requirement for CNS-targeted chemical probes.

Chemical Biology Tool Compounds Requiring Reduced Off-Target H-Bond Interactions

In chemical biology applications where target selectivity is paramount, the absence of N-H hydrogen bond donors eliminates a potential source of promiscuous binding to proteins that rely on hydrogen bond donation for ligand recognition [3]. This feature may reduce non-specific interactions compared to the non-methylated analog, which possesses two HBDs, potentially leading to cleaner target engagement profiles in cellular assays.

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